4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
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Overview
Description
4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features an indole and pyridine moiety. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them useful in the development of new therapeutic derivatives .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to affect a broad spectrum of biological activities, suggesting that they may influence multiple biochemical pathways . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the mitotic pathway .
Result of Action
The molecular and cellular effects of This compound Some indole derivatives have been found to induce cell apoptosis and arrest the cell cycle in the g2/m phase . These effects are often a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Certain indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Molecular Mechanism
Some indole derivatives have been found to inhibit polymerization of tubulin, similar to the action of colchicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-pyridylmethylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Solvent selection and purification techniques like recrystallization or chromatography are also crucial steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of indole and pyridine rings provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-15-10-12-17(13-11-15)25-22(20-9-5-6-14-23-20)21-16(2)24-19-8-4-3-7-18(19)21/h3-14,22,24-25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRAINXQDMKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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